N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
Its structure integrates a 1,3,4-oxadiazole ring substituted with a 2-methylpropyl (isobutyl) group at position 5, linked to an indole moiety at position 2. The indole nitrogen is further functionalized with an acetamide group bearing a 2-fluorophenyl substituent. This molecular architecture is hypothesized to enhance enzyme inhibition properties, particularly against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE), based on structural analogs reported in literature .
The compound’s synthesis likely follows a pathway analogous to related derivatives (e.g., 8a-w in ), involving:
Condensation of indole-3-acetic acid derivatives to form the oxadiazole-thiol intermediate.
Alkylation with 2-bromo-N-(2-fluorophenyl)acetamide under basic conditions (e.g., NaH/DMF) to yield the final product .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-14(2)11-21-25-26-22(29-21)19-12-15-7-3-6-10-18(15)27(19)13-20(28)24-17-9-5-4-8-16(17)23/h3-10,12,14H,11,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNXMYLPRHGTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the 2-fluorophenyl acetamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis, yielding intermediates that can participate in further derivatization. For example:
This reaction is critical for modifying the compound’s electronic properties. In structurally similar oxadiazole-indole hybrids (e.g., 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole ), hydrolysis under acidic conditions produced bioactive intermediates with enhanced solubility .
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | 6M HCl, reflux (4 h) | Indole-linked hydrazide derivative | 72% |
Nucleophilic Substitution at Fluorophenyl Group
The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example, reactions with amines or alkoxides proceed under mild conditions:
In N-(4-fluorophenyl)acetamide derivatives , substitution with morpholine or piperidine at 80°C yielded analogs with modified pharmacological profiles.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 80°C, 6 h | Piperidine-substituted phenylacetamide | Enhanced enzyme inhibition |
Reactivity of the Acetamide Group
The acetamide moiety participates in:
-
Hydrolysis : Forms carboxylic acid under strong acidic/basic conditions.
-
Condensation : Reacts with aldehydes to form Schiff bases.
For N-(2-fluorophenyl)acetamide analogs , condensation with benzaldehyde under Dean-Stark conditions produced imine derivatives with improved thermal stability .
Electrophilic Substitution on Indole
The indole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C-5 position due to its electron-rich nature. In ethyl 4-(2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate , nitration at 0°C introduced nitro groups, enabling further functionalization.
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 of indole | 5-Nitroindole derivative | H₂SO₄ (conc.) |
Cross-Coupling Reactions
The brominated or iodinated derivatives of the indole ring participate in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids generated biaryl structures:
This method was validated in 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , where coupling with phenylboronic acid enhanced MAO-B inhibition .
Enzymatic Interactions
The oxadiazole and indole motifs enable covalent interactions with serine hydrolases (e.g., human neutrophil elastase). In α-keto-1,3,4-oxadiazole inhibitors , the oxadiazole carbonyl forms a covalent bond with Ser-195, as shown in X-ray crystallography .
| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism |
|---|---|---|
| Human neutrophil elastase | 0.036 µM | Covalent inhibition via oxadiazole |
Oxidation and Reduction
-
Oxidation : The indole’s pyrrole ring is susceptible to oxidation, forming oxindole derivatives.
-
Reduction : Catalytic hydrogenation of the oxadiazole ring produces diamine intermediates.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that compounds with similar structures to N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity. Compounds containing oxadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests that this compound could be explored as a potential antimicrobial agent .
Neuropharmacology : The compound's ability to modulate neurotransmitter systems may position it as a candidate for neuropharmacological research. Similar compounds have been shown to affect acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's .
Materials Science Applications
This compound's unique structure allows for its potential use in developing novel materials with specific electronic or optical properties. The fluorine atom enhances the lipophilicity and stability of the compound, making it suitable for applications in organic electronics and photonic devices .
Biological Studies
The compound can serve as a tool for studying the interactions between small molecules and biological macromolecules. Its structural components may facilitate binding studies with proteins or nucleic acids, providing insights into molecular recognition processes essential for drug design .
Case Studies
Several studies have highlighted the biological activities of structurally related compounds:
- Anticancer Effects : A study on indole derivatives showed that modifications at the 2-position significantly enhanced antiproliferative activity against breast cancer cells .
- Antimicrobial Activity : Research on oxadiazole derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .
- Neuroprotective Effects : Investigations into related compounds indicated their ability to inhibit acetylcholinesterase effectively, pointing towards possible applications in treating cognitive disorders .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. Key structural and functional distinctions from analogs are outlined below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Oxadiazole Substituent :
- The 2-methylpropyl group at position 5 of the oxadiazole ring increases lipophilicity compared to unsubstituted or thiol-containing analogs (e.g., compound 4 in ). This may enhance membrane permeability and bioavailability .
- In contrast, analogs like 8g retain a sulfur atom at position 2, which could participate in hydrogen bonding but may reduce metabolic stability .
Aryl Acetamide Group :
- The 2-fluorophenyl group introduces electronegativity and steric effects distinct from the 4-methylphenyl group in 8g. Fluorine’s electron-withdrawing nature may improve binding affinity to enzymatic targets (e.g., COX-2) by modulating electron density in the aryl ring .
Biological Activity :
- While specific data for the target compound are unavailable, structurally similar derivatives (e.g., 8g) exhibit moderate COX-2 inhibition (~45% at 10 μM) . The fluorine substituent and isobutyl group in the target compound could enhance selectivity and potency, as fluorine is a common bioisostere for hydrogen or hydroxyl groups in drug design.
Synthetic Yield and Feasibility :
- The reaction of 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-(2-fluorophenyl)acetamide is expected to proceed in yields comparable to analogs (60–85%), as described for derivatives 8a-w .
Research Findings and Implications
- Enzyme Inhibition : Fluorinated aryl acetamides are associated with improved pharmacokinetic profiles due to reduced oxidative metabolism. This aligns with trends observed in COX-2 inhibitors like celecoxib, where fluorine substitution enhances target engagement .
- Structure-Activity Relationship (SAR) : The 2-fluorophenyl group likely positions the acetamide moiety for optimal interaction with enzyme active sites, while the isobutyl group on the oxadiazole may contribute to hydrophobic interactions.
Biological Activity
N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a fluorophenyl group, an oxadiazole ring, and an indole moiety. The synthesis typically involves multiple steps:
- Formation of the Oxadiazole Ring : Achieved by reacting a hydrazide with a carboxylic acid derivative.
- Indole Formation : Synthesized via Fischer indole synthesis using phenylhydrazine and a ketone.
- Coupling Reactions : The final step involves coupling the oxadiazole and indole intermediates with the 2-fluorophenyl acetamide using reagents like EDCI and catalysts like DMAP.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound may bind to various enzymes or receptors, leading to alterations in their activity. This binding can trigger downstream signaling pathways that result in diverse biological effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- A study reported that derivatives containing oxadiazole rings showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Antifungal Activity
The compound's structural components suggest potential antifungal activity as well. Research has demonstrated that compounds with similar oxadiazole structures possess effective antifungal properties against strains like Fusarium oxysporum:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 12.5 | Comparable to miconazole |
| Compound B | 25 | Less potent than hymexazol |
This data indicates that this compound could be explored further for its antifungal applications .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial in determining its biological activity. Key features influencing activity include:
- Fluorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Oxadiazole Ring : Associated with increased biological activity due to its electron-withdrawing properties.
Research indicates that modifications in these regions can lead to enhanced potency against specific targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(2-fluorophenyl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide, and how can purity be maximized?
- Methodology :
- Step 1 : Use a multi-step synthesis approach starting with 1,3,4-oxadiazole-thiol intermediates. For example, 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) can be synthesized via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
- Step 2 : Couple the oxadiazole core to the fluorophenyl-acetamide moiety using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM at 0–5°C to minimize side reactions .
- Step 3 : Purify via column chromatography (hexane:ethyl acetate, 9:3 v/v) and confirm purity using TLC (Rf ~0.5) and HPLC (>95% purity) .
Q. How should researchers characterize this compound spectroscopically, and what key data should be prioritized?
- Methodology :
- NMR : Assign peaks for the fluorophenyl group (e.g., δ 7.04 ppm for H-5’ in CDCl3) and indole protons (δ 7.6–7.8 ppm for H-4 and H-7) .
- Mass Spectrometry : Use EIMS to identify the molecular ion peak (e.g., m/z 189 for C10H11N3O+) and fragmentation patterns to confirm substituent stability .
- FTIR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structural contradictions in NMR or crystallographic data be resolved for this compound?
- Methodology :
- Scenario : Discrepancies between expected and observed indole proton shifts may arise from solvent effects or tautomerism.
- Resolution :
- Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and resolve overlapping signals .
- Compare experimental X-ray diffraction data (e.g., bond lengths: C=O ~1.22 Å, C-N ~1.35 Å) with DFT-optimized structures to identify conformational biases .
Q. What computational strategies are effective for predicting biological activity and binding modes of this compound?
- Methodology :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity (e.g., HOMO localization on indole suggests electrophilic attack sites) .
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme targets (e.g., COX-1/2 for anti-inflammatory activity). Prioritize residues within 4 Å of the oxadiazole ring for mutagenesis validation .
Q. How should researchers design enzyme inhibition assays to evaluate this compound’s mechanism?
- Methodology :
- In Vitro Assays : Use fluorometric or colorimetric substrates (e.g., COX-1/2 inhibition with arachidonic acid conversion to prostaglandins). Include celecoxib as a positive control .
- IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Analyze using GraphPad Prism (non-linear regression, Hill slope = 1) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
